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Compound of Interest

4-Fluoro-2-isopropoxyaniline
Compound Name:
hydrochloride

Cat. No.: B1461931

An In-depth Technical Guide to 4-Fluoro-2-isopropoxyaniline Hydrochloride: Structure,
Synthesis, and Characterization

Abstract

This technical guide provides a comprehensive overview of 4-Fluoro-2-isopropoxyaniline
hydrochloride (CAS No. 380430-47-7), a key chemical intermediate in the pharmaceutical and
fine chemical industries. The document details the compound's molecular structure,
physicochemical properties, a validated synthetic pathway, and state-of-the-art analytical
methodologies for its characterization. By integrating theoretical principles with practical, field-
proven protocols, this guide serves as an essential resource for researchers, chemists, and
drug development professionals. The narrative emphasizes the causality behind experimental
choices, ensuring a deep understanding of the molecule's behavior and application.

Introduction: A Versatile Building Block

Substituted anilines are foundational scaffolds in medicinal chemistry and materials science.
Among these, 4-Fluoro-2-isopropoxyaniline hydrochloride has emerged as a valuable
intermediate, prized for the specific stereoelectronic properties conferred by its substituents.
The fluorine atom at the 4-position can enhance metabolic stability and binding affinity of
derivative compounds, while the ortho-isopropoxy group modulates solubility and steric profile.
The hydrochloride salt form improves the compound's stability and handling characteristics,
making it suitable for multi-step synthetic campaigns.[1] This guide elucidates the core
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structural and chemical attributes of this molecule, providing the technical foundation required
for its effective utilization in research and development.

Molecular Structure and Physicochemical
Properties

The structural integrity of 4-Fluoro-2-isopropoxyaniline hydrochloride is the cornerstone of
its chemical reactivity and utility. The molecule consists of an aniline core, substituted with a
fluorine atom at the para position and an isopropoxy group at the ortho position relative to the
amino group. The hydrochloride salt is formed by the protonation of the primary amine.

Caption: 2D structure of 4-Fluoro-2-isopropoxyaniline hydrochloride.

Physicochemical Data Summary

The fundamental properties of this compound are summarized below, providing critical data for
experimental design and safety assessments.

Property Value Source
CAS Number 380430-47-7 [1][2][3]
Molecular Formula CoH13CIFNO [1][2]
Molecular Weight 205.66 g/mol [1112]
Appearance Solid

Purity Typically =298% [1]
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Storage (2]
temperature or -20°C
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Synthesis and Purification Workflow

A robust synthetic strategy is crucial for obtaining high-purity 4-Fluoro-2-isopropoxyaniline
hydrochloride. A common and effective approach involves the catalytic reduction of a nitro-
aromatic precursor. This method is chosen for its high efficiency and the commercial availability
of starting materials.

Synthetic Pathway

1-Fluoro-2-isopropoxy-4-nitrobenzene

Reduction (e.g., H2, Pd/d

p—

4-Fluoro-2-isopropoxyaniline (Free Base)

Acidification (HCI in Ether)

4-Fluoro-2-isopropoxyaniline hydrochloride

Click to download full resolution via product page
Caption: Synthetic pathway for 4-Fluoro-2-isopropoxyaniline HCI.

Experimental Protocol: Synthesis

This protocol describes a representative lab-scale synthesis. The causality for using a
palladium on carbon (Pd/C) catalyst lies in its high activity and selectivity for nitro group
reduction without affecting the fluoro-substituent or the aromatic ring.

¢ Reduction of the Nitro Precursor:

o To a solution of 1-fluoro-2-isopropoxy-4-nitrobenzene (1.0 eq) in ethanol or ethyl acetate,
add 10% Pd/C catalyst (5-10 mol%).
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o The mixture is subjected to hydrogenation (Hz) at a pressure of 3-4 atm in a Parr shaker or
similar apparatus.

o The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material
is consumed. The choice of TLC provides a rapid, cost-effective way to track reaction
progress.

o Upon completion, the catalyst is removed by filtration through a pad of Celite. The Celite is
essential to prevent fine catalyst particles from contaminating the product.

o The solvent is removed under reduced pressure to yield the crude 4-fluoro-2-
isopropoxyaniline free base.

e Formation of the Hydrochloride Salt:

o The crude aniline is dissolved in a minimal amount of anhydrous diethyl ether or ethyl
acetate.

o A solution of hydrogen chloride in diethyl ether (e.g., 2M) is added dropwise with stirring.
Anhydrous conditions are critical to prevent the introduction of water, which could affect
salt crystallization and purity.

o The hydrochloride salt precipitates as a solid.

o The solid is collected by vacuum filtration, washed with cold anhydrous ether to remove
any unreacted starting material, and dried under vacuum.

Spectroscopic and Analytical Characterization

A multi-technique analytical approach is required to unambiguously confirm the molecular
structure and assess the purity of the final compound. This self-validating system ensures that
the synthesized material meets the required specifications.
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Analytical Workflow

Synthesized Product

Elucidate C-H-F FrameworkConfirm Molecular Weight\ldentify Functional Groups

NMR Spectroscopy Mass Spectrometry
(1H, 13C, 1°F) (LC-MS)

.

FT-IR Spectroscopy

Click to download full resolution via product page

Caption: Integrated workflow for structural verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise connectivity of atoms. For this
molecule, H, 13C, and °F NMR are all highly informative. The predicted spectral data are
based on established principles of chemical shifts and coupling constants for similar structures.

[4]115]
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Predicted Chemical

Nucleus . Multiplicity Assignment
Shift (6, ppm)

H 7075 " Aromatic protons (Ar-

H)

~4.5-4.8 septet Isopropoxy CH

~1.3-1.5 d Isopropoxy CHs

~8-10 brs NHs* protons

13C ~150-160 (d) d, YJCF C-F

~140-150 S C-O

~110-125 (d) d, 2JCF, 3JCF Aromatic CH

~115-125 S C-NHs*

~70-75 S Isopropoxy CH

~20-25 S Isopropoxy CHs

9F ~-110to -130 m Ar-F

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the free base and offers structural

information through fragmentation patterns. High-resolution mass spectrometry (HRMS) is the

gold standard for confirming the elemental composition.[6] For routine analysis, LC-MS is

employed to verify identity and purity.[7][8]

o Expected Molecular lon (M+H)*: The primary ion observed in positive mode ESI-MS would

be for the free base (CoH12FNO), corresponding to an m/z of approximately 170.09.[9]

e Protocol: LC-MS Analysis

o Sample Preparation: Prepare a ~1 mg/mL solution of the hydrochloride salt in a

methanol/water (1:1) mixture.

o Chromatography: Inject onto a C18 reverse-phase column (e.g., 150 x 4.6 mm, 3 um).[7]
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o Mobile Phase: Use a gradient elution with Mobile Phase A (Water + 0.1% Formic Acid) and

Mobile Phase B (Acetonitrile + 0.1% Formic Acid). The acid is crucial for good peak shape

and ionization efficiency.

o Detection: Monitor via electrospray ionization (ESI) in positive ion mode, scanning a mass

range that includes the expected molecular ion (e.g., m/z 50-300).

Infrared (IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the key functional

groups present in the molecule, confirming its general structure.[10][11]

Wavenumber (cm~12) Vibration Type Functional Group
3200-3400 (broad) N-H stretch -NHs* (Ammonium)
2850-3000 C-H stretch Aliphatic (isopropoxy)
~3100 C-H stretch Aromatic

1500-1600 C=C stretch Aromatic ring
1200-1250 C-O stretch Aryl ether

1100-1200 C-F stretch Aryl fluoride

Applications in Research and Development

4-Fluoro-2-isopropoxyaniline hydrochloride is not an end-product but a critical starting

material. Its structure is frequently incorporated into biologically active molecules, particularly

kinase inhibitors for oncology research.[12] The strategic placement of the fluoro and

isopropoxy groups allows for fine-tuning of a drug candidate's ADME (Absorption, Distribution,

Metabolism, and Excretion) properties. For example, similar fluoro-alkoxy aniline cores are

central to the synthesis of inhibitors targeting kinases like EGFR.[12]

Safety, Handling, and Storage

Adherence to strict safety protocols is mandatory when handling this compound. The
information is derived from supplier Safety Data Sheets (SDS).[13][14][15]
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Precautionary

Aspect Guideline Hazard Statements
Statements
P261: Avoid breathing
) dust. P280: Wear
Use in a well- _
) ) protective gloves/eye
ventilated area or H302: Harmful if _
_ protection.
chemical fume hood. swallowed. H315:
. o P305+P351+P338: IF
Wear appropriate Causes skin irritation. )
) ] ) IN EYES: Rinse
Handling personal protective H319: Causes serious ] i
) S cautiously with water
equipment (PPE): eye irritation. H335: ]
) for several minutes.
gloves, lab coat, and May cause respiratory
. T Remove contact
safety glasses. Avoid irritation. _
) lenses, if present and
dust formation. _
easy to do. Continue
rinsing.[14]
Store in a tightly
sealed container in a
dry, cool, and well- .
) P403+P233: Store in
ventilated place.[14] )
N a well-ventilated
Storage For long-term stability, - )
place. Keep container
storage at -20°C )
) tightly closed.
under an inert
atmosphere is
recommended.[2]
Dispose of
contents/container to ]
P501: Dispose of
an approved waste )
_ _ _ contents/container to
Disposal disposal plant in -
_ an approved waste
accordance with local, ]
disposal plant.[14]
state, and federal
regulations.
Conclusion

4-Fluoro-2-isopropoxyaniline hydrochloride is a well-defined chemical entity with significant

potential in synthetic chemistry. This guide has provided an in-depth analysis of its molecular
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structure, supported by a framework of practical synthesis and state-of-the-art characterization
techniques. By understanding the interplay of its structural features and chemical properties,
researchers can confidently and safely leverage this versatile building block to advance the
frontiers of drug discovery and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [4-Fluoro-2-isopropoxyaniline hydrochloride molecular
structure]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1461931#4-fluoro-2-isopropoxyaniline-hydrochloride-
molecular-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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